2-(6-Hydroxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid
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Overview
Description
2-(6-Hydroxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid is an organic compound with the molecular formula C10H8N2O4 It is a derivative of phthalazine and is characterized by the presence of a hydroxy group, a keto group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Hydroxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid typically involves the reaction of phthalic anhydride with hydrazine to form phthalazine derivatives. The hydroxy and keto groups are introduced through subsequent oxidation and hydroxylation reactions. The acetic acid moiety is then attached via esterification or acylation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and catalytic processes may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(6-Hydroxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted phthalazine derivatives, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(6-Hydroxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe for studying enzyme activities and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Hydroxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and keto groups play a crucial role in binding to these targets, modulating their activity and leading to various biochemical effects. The acetic acid moiety may also contribute to the compound’s overall bioactivity by enhancing its solubility and facilitating its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Oxo-1,2-dihydrophthalazin-2-yl)acetic acid
- 2-(8-Hydroxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid
- 2-(4-Methyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid
Uniqueness
2-(6-Hydroxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid is unique due to the specific positioning of the hydroxy and keto groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C10H8N2O4 |
---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
2-(6-hydroxy-1-oxophthalazin-2-yl)acetic acid |
InChI |
InChI=1S/C10H8N2O4/c13-7-1-2-8-6(3-7)4-11-12(10(8)16)5-9(14)15/h1-4,13H,5H2,(H,14,15) |
InChI Key |
KHOUPIJJOQFPBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C=NN(C2=O)CC(=O)O |
Origin of Product |
United States |
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